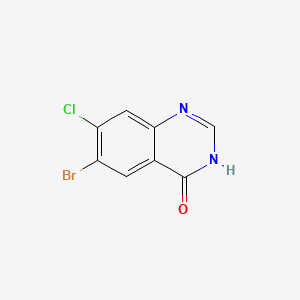

6-Bromo-7-chloroquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTTZYWVEGOBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290434 | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-95-5 | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-7-chloroquinazolin-4-ol chemical properties

An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a halogenated heterocyclic organic compound. Its core structure is based on quinazoline, a bicyclic aromatic heterocycle. The specific substitutions of bromine and chlorine atoms at positions 6 and 7, respectively, along with the hydroxyl group at position 4 (in its tautomeric form as quinazolin-4-one), define its chemical identity and influence its reactivity and biological potential.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 17518-95-5 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂O | [1][2][3] |

| Molecular Weight | 259.49 g/mol | [1][2][3] |

| Purity | >95.0% | [1][3] |

| Physical Form | Solid | [3] |

| MDL Number | MFCD09907648 | [1][2] |

| InChI Key | RTTTZYWVEGOBLI-UHFFFAOYSA-N | [3] |

| Storage Conditions | Sealed in a dry place at room temperature. | [1][2] |

Synthesis and Experimental Protocols

General Synthesis of Substituted Quinazolin-4-ones

A common and effective method for synthesizing the quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

Example Protocol (based on synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone): [5]

-

Starting Material: 2-amino-4-bromo-5-chlorobenzoic acid (a positional isomer of the required precursor).

-

Reagents: Formamidine acetate, a copper catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Procedure:

-

The substituted aminobenzoic acid, formamidine acetate, catalyst, and base are added to the solvent in a reaction vessel.

-

The mixture is heated under reflux and stirred for an extended period (e.g., 12-20 hours) to ensure the completion of the reaction.[5]

-

Reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically using silica gel column chromatography, to yield the final quinazolinone product.[7]

-

This one-step reaction provides an efficient pathway to the quinazolinone scaffold, which is advantageous for industrial-scale production due to its simplicity and high potential yield.[5]

Caption: Generalized workflow for the synthesis of a substituted quinazolin-4-one.

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9] While this compound itself has not been extensively studied, its structural analogues have demonstrated significant potential in several therapeutic areas.

-

Anticancer Activity: Various 6-bromo-quinazoline derivatives have shown potent cytotoxic effects against cancer cell lines.[4] For instance, certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were effective against MCF-7 (breast) and SW480 (colon) cancer cells, with molecular docking studies suggesting potential interaction with the Epidermal Growth Factor Receptor (EGFR).[6]

-

Antimicrobial Properties: The 6-bromo-quinazolinone core is associated with significant antimicrobial activity. Different derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, and various fungi.[8][9][10]

-

Anti-inflammatory Effects: Some 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited good anti-inflammatory activity in animal models, comparable to standard drugs like ibuprofen.[10]

The presence of halogen atoms (bromine and chlorine) on the quinazoline ring is known to modulate the compound's lipophilicity and electronic properties, which can enhance its binding to biological targets and improve its overall pharmacological profile.

Caption: Potential therapeutic applications of the 6-bromo-quinazolinone scaffold.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 17518-95-5|this compound|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoquinazolin-4-ol | 32084-59-6 [chemicalbook.com]

- 8. mediresonline.org [mediresonline.org]

- 9. researchgate.net [researchgate.net]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 6-bromo-7-chloroquinazolin-4-ol, a halogenated quinazolinone derivative of interest in medicinal chemistry and drug discovery. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data presented in a clear, structured format.

Introduction

Quinazolin-4-one and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and pharmacological activity of these compounds. This compound is a specific analogue whose synthesis is of interest for the development of novel therapeutic agents.

The most direct and established method for the synthesis of the quinazolin-4-one core from substituted anthranilic acids is the Niementowski reaction. This guide details a proposed synthesis of this compound employing this classical reaction, starting from 2-amino-4-bromo-5-chlorobenzoic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a single step from 2-amino-4-bromo-5-chlorobenzoic acid through a cyclization reaction with formamide. This reaction, an example of the Niementowski quinazolinone synthesis, involves heating the substituted anthranilic acid with an excess of formamide, which serves as both the solvent and the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.

Figure 1: Proposed synthetic pathway for this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-4-bromo-5-chlorobenzoic Acid | 150812-32-1 | C₇H₅BrClNO₂ | 250.48[1][2][3] | Tan or white solid[1][2] |

| This compound | 17518-95-5 | C₈H₄BrClN₂O | 259.49[4] | Solid |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Niementowski reaction.

Materials:

-

2-Amino-4-bromo-5-chlorobenzoic acid

-

Formamide

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromo-5-chlorobenzoic acid and an excess of formamide (a molar ratio of approximately 1:5 to 1:10, starting material to formamide, is recommended).

-

Heating: Heat the reaction mixture to 140-160°C with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[5][6]

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing ice-cold water with stirring. A precipitate of the crude product should form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual formamide.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Formamide is a teratogen and should be handled with care.

Figure 2: Experimental workflow for the synthesis of this compound.

Reaction Data and Yield

The following table presents representative data for the synthesis of quinazolin-4-one from anthranilic acid using formamide, which can be considered analogous to the proposed synthesis. The yield of the target compound is expected to be in a similar range.

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anthranilic Acid | Formamide | 1:5 | 150-160 | 8 | 61 | [5] |

| Anthranilic Acid | Formamide | 1:4 | 130-135 | 2 | 72 | [6] |

| Anthranilic Acid | Formamide | 1:4 | 130-135 | 2 | 96 | [6] |

Conclusion

The synthesis of this compound via the Niementowski reaction from 2-amino-4-bromo-5-chlorobenzoic acid and formamide represents a straightforward and efficient method for obtaining this valuable heterocyclic compound. The protocol provided in this guide is based on well-established chemical principles and offers a reliable pathway for researchers in the field of medicinal chemistry and drug development. The presented data and visualizations aim to facilitate a clear understanding of the synthetic process. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. indiamart.com [indiamart.com]

- 3. 2-Amino-4-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 15311388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. generis-publishing.com [generis-publishing.com]

6-Bromo-7-chloroquinazolin-4-ol structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structural characterization of novel quinazoline derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, a halogenated derivative with potential therapeutic applications. We present detailed experimental protocols, expected analytical data, and a logical workflow for its characterization.

Introduction to this compound

This compound belongs to the quinazolinone family, a class of fused heterocyclic compounds.[3] The introduction of halogen atoms, specifically bromine at position 6 and chlorine at position 7, is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The "-ol" suffix indicates the presence of a hydroxyl group at position 4, suggesting the molecule exists predominantly in its enol tautomeric form, also known as a quinazolin-4-one. Given that various quinazoline derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), the structural confirmation of this compound is the first step in evaluating its potential as a targeted therapeutic agent.[1][4]

Physicochemical and Structural Properties

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 17518-95-5 | [5][6] |

| Molecular Formula | C₈H₄BrClN₂O | [5][7] |

| Molecular Weight | 259.49 g/mol | [5][7] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [5][7] |

| InChI Key | RTTTZYWVEGOBLI-UHFFFAOYSA-N | [6] |

Synthesis Pathway

The synthesis of halogenated quinazolin-4-ones often begins with correspondingly substituted anthranilic acids. A plausible and common synthetic route for this compound involves the cyclization of 2-amino-5-bromo-4-chlorobenzoic acid with a suitable one-carbon source like formamidine acetate or by heating with formamide.

A related synthesis for 7-bromo-6-chloro-4(3H)-quinazolinone is achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst.[8] This highlights a general strategy for constructing the quinazolinone core.

Figure 1. A plausible synthetic workflow for this compound.

Structure Elucidation Workflow

The definitive identification of this compound relies on the synergistic use of multiple analytical techniques. The logical workflow begins with mass spectrometry to determine the molecular weight and elemental composition, followed by various spectroscopic methods to piece together the molecular framework.

Figure 2. Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data & Analysis

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster.

-

Expected Molecular Ion Peaks: The spectrum should show a complex isotopic cluster for the molecular ion [M]⁺. The most abundant peaks would be:

-

m/z ~258: Corresponding to [C₈H₄⁷⁹Br³⁵ClN₂O]⁺

-

m/z ~260: A combination of [C₈H₄⁸¹Br³⁵ClN₂O]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂O]⁺, which should be the most intense peak in the cluster.

-

m/z ~262: Corresponding to [C₈H₄⁸¹Br³⁷ClN₂O]⁺

-

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can be used to confirm the molecular formula C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (in DMSO-d₆, ~400 MHz):

-

δ ~12.0-12.5 ppm (singlet, broad, 1H): This signal is attributed to the exchangeable N-H proton of the quinazolinone ring.

-

δ ~8.1-8.3 ppm (singlet, 1H): This corresponds to the H-2 proton on the pyrimidine ring.

-

δ ~7.8-8.0 ppm (singlet, 1H): This signal is assigned to the H-5 proton, which is deshielded by the adjacent C=O group and the aromatic ring current.

-

δ ~7.6-7.8 ppm (singlet, 1H): This corresponds to the H-8 proton. The singlet nature of the aromatic protons confirms the 6,7-disubstitution pattern.

-

-

¹³C NMR (in DMSO-d₆, ~100 MHz):

-

δ ~160-165 ppm: Carbonyl carbon (C-4).

-

δ ~145-150 ppm: C-8a and C-2.

-

δ ~115-140 ppm: Six distinct signals for the aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The carbons directly attached to the halogens (C-6 and C-7) will show characteristic shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, confirming the presence of the hydroxyl/amide groups.

-

~1680-1660 cm⁻¹ (strong): C=O stretching (amide I band), characteristic of the quinazolin-4-one core.

-

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

-

~800-600 cm⁻¹: C-Cl and C-Br stretching vibrations.

Summary of Expected Analytical Data

| Technique | Data Type | Expected Observation | Inferred Information |

| HRMS | Exact Mass | ~257.9246 (for C₈H₄⁷⁹Br³⁵ClN₂O) | Confirms Molecular Formula |

| MS (LR) | Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ cluster | Confirms presence of one Br and one Cl |

| ¹H NMR | Chemical Shifts | 3 singlets in aromatic region, 1 broad NH | 1,2,4,5-tetrasubstituted benzene ring |

| ¹³C NMR | Signal Count | ~8 signals in aromatic region, 1 C=O | Confirms 8 unique carbon environments |

| IR | Absorption Bands | ~3300 cm⁻¹ (broad), ~1670 cm⁻¹ (strong) | Presence of N-H/O-H and C=O groups |

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Processing: Use the instrument's software to calculate the exact mass of the molecular ion peak and compare it to the theoretical mass of C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Set a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure quantitative observation of all carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Potential Biological Activity and Signaling Pathway

Quinazolinone derivatives are well-documented as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective anticancer agents. This compound, as a member of this chemical class, is a candidate for EGFR inhibition.

Figure 3. Potential mechanism of action via inhibition of the EGFR signaling pathway.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple high-precision analytical techniques. Mass spectrometry confirms the elemental composition, while NMR and IR spectroscopy reveal the specific arrangement of atoms and functional groups. The combined data provide an unambiguous confirmation of the molecule's structure, which is the foundational step for further investigation into its biological activity, mechanism of action, and potential as a therapeutic agent, possibly as a kinase inhibitor in oncology.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 6-Bromo-7-chloro-quinazolin-4-ol-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

An In-Depth Technical Guide on 6-bromo-7-chloroquinazolin-4-ol (CAS 17518-95-5) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-7-chloroquinazolin-4-ol, with the CAS number 17518-95-5, is a halogenated quinazolinone derivative. The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known to be a key pharmacophore in numerous biologically active compounds. While specific research on this compound is limited, extensive studies on structurally related 6-bromo-quinazolinone analogs have revealed significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, focusing on its chemical properties, synthesis, and biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 17518-95-5 | N/A |

| IUPAC Name | 6-bromo-7-chloro-3H-quinazolin-4-one | N/A |

| Synonyms | This compound, 6-bromo-7-chloro-3,4-dihydroquinazolin-4-one | N/A |

| Molecular Formula | C₈H₄BrClN₂O | N/A |

| Molecular Weight | 259.49 g/mol | N/A |

| Predicted XlogP | 2.1 | N/A |

Synthesis of 6-Bromo-Quinazolinone Derivatives

Representative Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[1]

Materials:

-

5-bromoanthranilic acid

-

Phenyl isothiocyanate

-

Triethylamine

-

Absolute ethanol

Procedure:

-

A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65 °C for 20 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The obtained residue is recrystallized from ethanol to yield the final product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

General synthesis workflow for a 6-bromo-quinazolinone derivative.

Biological Activities of 6-Bromo-Quinazolinone Analogs

Derivatives of 6-bromo-quinazolin-4-one have demonstrated a wide range of biological activities. The primary areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 6-bromo-quinazolinone derivatives against various cancer cell lines. A notable mechanism of action for some quinazolinone-based anticancer agents is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell proliferation and survival, and its overactivity is implicated in many cancers.

The table below summarizes the in vitro cytotoxic activity of selected 6-bromo-quinazolinone derivatives from the literature. It is important to note that these are analogs of this compound, and their activities may not be directly extrapolated to the target compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [1][2] |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [1][2] |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | [1][2] |

The selectivity of compound 8a for cancer cell lines over normal cells is a promising characteristic for potential therapeutic development.[2]

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway is a complex cascade that ultimately leads to cell proliferation, survival, and differentiation. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking the autophosphorylation and subsequent downstream signaling.

Simplified EGFR signaling pathway and the site of action for quinazolinone inhibitors.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, various 6-bromo-quinazolinone derivatives have been reported to possess antimicrobial and anti-inflammatory properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The anti-inflammatory effects are also a subject of ongoing research, suggesting that this class of compounds may have broader therapeutic applications.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific data on this particular molecule is limited, the extensive research on its 6-bromo-quinazolinone analogs provides a strong rationale for its further investigation. The established anticancer, antimicrobial, and anti-inflammatory activities of related compounds, particularly the promising cytotoxicity against cancer cell lines and the potential for EGFR inhibition, highlight the importance of the quinazolinone scaffold in drug discovery. Future research should focus on the targeted synthesis of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological activities and therapeutic potential. The detailed experimental protocols and quantitative data presented for its analogs in this guide serve as a valuable foundation for such future studies.

References

An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazolinone derivative of significant interest in medicinal chemistry and materials science. The document details its chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid heterocyclic organic compound. The presence of both bromine and chlorine atoms on the quinazoline ring structure enhances its chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 259.49 g/mol | [1][2][3][4][5] |

| Molecular Formula | C8H4BrClN2O | [1][2][3][4][5] |

| CAS Number | 17518-95-5 | [1][3][4][5][6] |

| Purity | Typically ≥95% | [1][2][3][5] |

| Physical Form | Solid | [3][5] |

| InChI Key | RTTTZYWVEGOBLI-UHFFFAOYSA-N | [3][5] |

| Storage Conditions | Sealed in a dry place at room temperature | [1][4] |

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, which illustrates the core chemical transformations involved.[7]

Experimental Protocol: One-Step Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone [7]

This method prepares the target compound from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.

-

Materials:

-

2,4-dibromo-5-chlorobenzoic acid (100g)

-

Cuprous chloride (3g)

-

Potassium iodide (3g)

-

Potassium hydroxide (55g)

-

Formamidine acetate (40g)

-

Acetonitrile (700g)

-

Reaction vessel suitable for reflux

-

-

Procedure:

-

Charge the reaction vessel sequentially with 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

-

Heat the mixture to reflux.

-

Maintain the reaction under stirring at reflux for 18 hours.

-

Monitor the reaction to completion (e.g., by TLC).

-

Upon completion, proceed with standard workup and purification procedures to isolate the product, 7-bromo-6-chloro-4(3H)-quinazolinone.

-

This protocol highlights a simple, one-step process that is suitable for industrial-scale production due to its efficiency and the use of readily available starting materials.[7]

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 6-Bromo-7-chloro-quinazolin-4-ol-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 17518-95-5|this compound|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. ivychem.com [ivychem.com]

- 7. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

A Comprehensive Technical Review of 6-Bromo-7-chloroquinazolin-4-ol

An In-depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated heterocyclic compound from the quinazolinone family. Due to the presence of bromo and chloro substituents, this molecule and its derivatives are of significant interest for therapeutic applications, particularly in the fields of oncology and antimicrobial research. This document consolidates key chemical data, outlines synthetic methodologies, and explores the biological significance and mechanisms of action associated with the broader class of 6-bromoquinazoline derivatives.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound . It is a solid organic compound whose structure is foundational for the development of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17518-95-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrClN₂O | [1][3][4] |

| Molecular Weight | 259.49 g/mol | [1][3][4] |

| Purity | ≥95% | [3][4] |

| Physical Form | Solid | [4] |

| SMILES | Brc1cc2c(cc1Cl)ncnc2O | [2] |

| InChI Key | RTTTZYWVEGOBLI-UHFFFAOYSA-N | [4] |

| Storage | Sealed in a dry place at room temperature. |[1][3] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for the Synthesis of Halogenated Quinazolin-4-ones:

-

Preparation of the Anthranilic Acid Precursor: The synthesis would commence with a suitably substituted aminobenzoic acid, in this case, 2-amino-4-bromo-5-chlorobenzoic acid.

-

Ring Closure/Cyclization: The precursor is then reacted with a source of carbon and nitrogen to form the heterocyclic ring system. A common method involves refluxing the anthranilic acid derivative with formamide or heating it with triethyl orthoformate and a nitrogen source like ammonia or an amine.

-

Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography - TLC), the mixture is cooled, and the crude product is precipitated, often by pouring the reaction mixture into ice water.

-

Isolation: The resulting solid is collected by filtration, washed with an appropriate solvent (e.g., water, ethanol) to remove impurities, and dried under a vacuum.

-

Recrystallization: Further purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to yield the final product of high purity.

Below is a generalized workflow illustrating this synthetic logic.

Biological Activity and Therapeutic Potential

Quinazoline and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[5] Research into 6-bromo-substituted quinazolines has highlighted their potential as cytotoxic, antimicrobial, and anti-inflammatory agents.[6][7]

Anticancer Activity:

A significant area of investigation for quinazoline derivatives is their role as anticancer agents.[6] Many compounds based on this scaffold function as kinase inhibitors. One study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated cytotoxic activity against human breast (MCF-7) and colon (SW480) cancer cell lines.[6] Molecular docking simulations suggested these compounds bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival signaling pathways.[6] Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K-Akt and Ras-MAPK pathways, leading to reduced cell growth and apoptosis.

Table 2: Example Cytotoxic Activity of a 6-Bromoquinazoline Derivative (Compound 8a)

| Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | > 100 | [6] |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | Erlotinib | 19.52 ± 1.15 | [6] |

| MRC-5 (Normal Lung) | 84.20 ± 1.72 | Erlotinib | > 100 |[6] |

The data indicates that derivative 8a shows promising potency and selectivity against cancer cells compared to normal cells.[6]

Antimicrobial and Anti-inflammatory Activities:

Other studies have demonstrated the potential of 6-bromo-2-methyl-quinazolin-4-one derivatives as both antimicrobial and anti-inflammatory agents.[7] Certain derivatives showed significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger.[7] The same study also reported good anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with efficacy comparable to the standard drug ibuprofen.[7] Furthermore, related quinazoline compounds have been evaluated for their antifungal effects against plant pathogenic fungi, with investigations into their mechanism of action suggesting interference with crucial cellular components like chitinase and soluble proteins.[8]

References

- 1. 17518-95-5|this compound|BLD Pharm [bldpharm.com]

- 2. ivychem.com [ivychem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. mediresonline.org [mediresonline.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 6-Bromo-7-chloroquinazolin-4-ol and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide focuses on the biological potential of 6-Bromo-7-chloroquinazolin-4-ol and its closely related analogs. While direct experimental data on this compound is limited in the public domain, this paper extrapolates its potential activities based on the significant findings reported for its derivatives. This document summarizes the synthesis, anticancer, and antimicrobial properties, and provides detailed experimental protocols and conceptual signaling pathways based on available research. The presented data underscores the potential of the 6-bromo-7-chloroquinazolin-4-one scaffold as a promising starting point for the development of novel therapeutic agents.

Introduction

The quinazoline core is a prominent scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of halogen substituents, such as bromine and chlorine, into the quinazoline ring can significantly modulate the physicochemical properties and biological efficacy of the resulting molecules.[3] This guide specifically explores the biological landscape of this compound and its derivatives, highlighting their potential as subjects of further investigation in drug discovery and development.

Synthesis of the Quinazolinone Scaffold

The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. A general approach for synthesizing 6-bromo-quinazolin-4(3H)-one derivatives starts from anthranilic acid. For instance, the reaction of 5-bromoanthranilic acid with an appropriate reagent can lead to the formation of the core quinazolinone structure.[1]

A reported synthesis for a related compound, 7-bromo-6-chloroquinazolin-4(3H)-one, a key intermediate for the anticoccidial drug halofuginone hydrobromide, involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[4] Another approach involves the conversion of a 6,7-dihaloquinazoline-4-ol derivative into a 4-azido-7-bromo-6-chloroquinazoline, which can then be used to synthesize various hybrid compounds.[5]

For the synthesis of 6-bromo-4-chloroquinoline, a related heterocyclic structure, 6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl3).[6] This chlorination step is a common strategy in the synthesis of quinazoline derivatives to introduce a reactive leaving group at the 4-position for further functionalization.[3]

Biological Activities

Derivatives of 6-bromo-quinazolin-4-ol have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 6-bromo-quinazoline derivatives against various cancer cell lines. The proposed mechanism of action for many quinazoline-based anticancer agents involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-quinazolinone derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-7-chloro-2-methylquinazolin-4-ol | MCF-7 (Breast Cancer) | 0.096 | [3] |

| Compound 8a (a 6-bromo-2-mercapto-quinazolin-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [1][8] |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | [1] | |

| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | [1][8] |

These results indicate that modifications on the quinazolinone scaffold can lead to potent and selective anticancer agents. For instance, the high IC50 value of compound 8a against the normal cell line MRC-5 suggests a degree of selectivity for cancer cells over non-tumorigenic cells.[1][8]

Antimicrobial Activity

The quinazoline scaffold is also a known pharmacophore for antimicrobial agents.[2][9] A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated its antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 µg/mL.[9] The proposed mechanism of action against Gibberella zeae involved the disruption of essential cellular components, leading to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as chitinase activity.[9]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of the biological activity of 6-bromo-quinazolinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][10]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[1]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[1]

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Molecular Docking Studies

To investigate the potential mechanism of action at a molecular level, molecular docking simulations are often performed. This computational technique predicts the binding mode and affinity of a ligand (the quinazolinone derivative) to the active site of a target protein (e.g., EGFR).[1]

Workflow:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the 3D structure of the ligand is generated and optimized.

-

Docking Simulation: A docking program is used to place the ligand in the active site of the protein in various conformations and orientations.

-

Scoring and Analysis: The binding affinity of each pose is calculated using a scoring function, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of quinazolinone derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell survival and proliferation.

EGFR Signaling Pathway in Cancer

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, which is often hyperactivated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: Conceptual EGFR signaling pathway inhibition by a this compound derivative.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazolinone derivatives.

Caption: A typical experimental workflow for the development of quinazolinone-based therapeutic agents.

Conclusion

While direct biological data for this compound is not extensively available, the evidence from its close derivatives strongly suggests that this scaffold holds considerable promise for the development of new therapeutic agents. The potent anticancer and antimicrobial activities observed for related compounds warrant further investigation into the synthesis and biological evaluation of a broader library of this compound derivatives. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the structure to enhance efficacy and selectivity. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. 6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1 | Benchchem [benchchem.com]

- 4. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. benchchem.com [benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

6-Bromo-7-chloroquinazolin-4-ol starting materials

An In-depth Technical Guide to the Starting Materials for 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic route for the preparation of this compound, a key intermediate in the development of pharmacologically active compounds. This document outlines the core synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.

The principal and most direct synthetic route to this compound involves the cyclocondensation of 2-amino-4-bromo-5-chlorobenzoic acid with a suitable one-carbon source, typically formamidine acetate . This method represents an efficient approach to constructing the quinazolinone heterocyclic system.

The reaction proceeds through the formation of an intermediate N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

Below is a logical diagram illustrating this key transformation.

Discovery of Novel Quinazolinone Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery of novel quinazolinone derivatives, with a focus on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents. This document outlines key synthetic strategies, detailed experimental protocols for biological evaluation, and a summary of quantitative structure-activity relationship (SAR) data. Furthermore, it provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject.

Data Presentation: Biological Activities of Novel Quinazolinone Derivatives

The following tables summarize the quantitative biological data for various series of novel quinazolinone derivatives, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Quinazolinone Derivatives (IC50 values in µM)

| Compound ID | Linker/Substitution | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference |

| Series A | 2-Aryl-3-substituted | 5.8 | 12.3 | 17.1 | 7.2 | [4][5] |

| Series B | 2,3-Disubstituted-6-halo | 2.1 | 8.5 | 10.4 | 4.5 | [5][6] |

| Series C | Fused with other heterocycles | 0.85 | 3.2 | 5.6 | 1.9 | [7] |

| Series D | Schiff base derivatives | 6.2 | - | - | 7.3 | [7] |

| Series E | Coumarin-thiophene hybrids | 16.5 | - | 14.7 | - | [8] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial and Antifungal Activity of Quinazolinone Derivatives (MIC values in µg/mL)

| Compound ID | Substitution Pattern | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Series F | 2-Thio-3-aryl | 8 | 16 | 32 | 64 | 128 | [9] |

| Series G | 6-Bromo-2-substituted | 4 | 8 | 16 | 32 | 64 | [9] |

| Series H | 2-Thienyl-6-iodo | 1.95 | - | 0.49 | - | - | [10] |

| Series I | Pyrrolidine/Morpholine Schiff's bases | 0.5 | - | 0.15 | 5000 | - | [11] |

| Series J | Fused pyrolo-derivatives | - | - | - | 32 | 32 | [9] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinazolinone derivatives and their subsequent biological evaluation.

General Synthesis of 4(3H)-Quinazolinone Derivatives

A widely employed method for the synthesis of the 4(3H)-quinazolinone core involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization.[3]

Step 1: Acylation of Anthranilic Acid

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated N-acyl anthranilic acid by filtration, wash with water, and dry.

Step 2: Cyclization to form the Benzoxazinone Intermediate

-

Reflux the N-acyl anthranilic acid (1 equivalent) in acetic anhydride (5-10 volumes) for 2-3 hours.

-

Remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with petroleum ether to obtain the 2-substituted-4H-3,1-benzoxazin-4-one.

Step 3: Formation of the 4(3H)-Quinazolinone

-

Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine or hydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) for 4-8 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated quinazolinone derivative by filtration.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][14][15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth or by measuring the optical density with a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazolinone derivatives and a general workflow for their discovery and evaluation.

Caption: A generalized workflow for the discovery and development of novel quinazolinone derivatives.

References

- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. Broth microdilution susceptibility testing. [bio-protocol.org]

Spectroscopic and Biological Insights into 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-chloroquinazolin-4-ol is a halogenated derivative of quinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazolin-4-one and its analogues exhibit a broad spectrum of biological activities, including roles as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and as ligands for Toll-like Receptor 4 (TLR4). This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for the characterization of such compounds, and a visualization of the relevant biological pathways.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| Representative Quinazolinone Analogue | 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51(d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H) | Not Available |

Infrared (IR) Spectroscopy Data

| Compound | IR (KBr, cm⁻¹) |

| Representative Quinazolinone Analogue | 3303 (N-H), 1732 (C=O of quinazoline), 1630 (C=N), 1593 (C=C) |

Mass Spectrometry (MS) Data

| Compound | Mass Spectrum (m/z) |

| Representative Quinazolinone Analogue | 239.37 (M⁺) |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of quinazolin-4-one derivatives, based on established literature procedures.

Synthesis of Quinazolin-4-one Derivatives

A common route to synthesize the quinazolin-4-one scaffold involves the condensation of an anthranilic acid derivative with a suitable reagent. For this compound, a plausible synthetic approach would start from 2-amino-5-bromo-4-chlorobenzoic acid.

Materials:

-

2-amino-5-bromo-4-chlorobenzoic acid

-

Formamide

-

Ethanol (absolute)

-

Triethylamine

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess) is heated at reflux in absolute ethanol in the presence of a catalytic amount of triethylamine.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is treated with cold water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Nicolet).

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode, scanning over an appropriate mass-to-charge (m/z) range.

Biological Signaling Pathways

Quinazolin-4-one derivatives have been identified as modulators of key biological signaling pathways implicated in cancer and immunology. The following diagrams illustrate the potential mechanisms of action for compounds like this compound.

HIF-1α Signaling Pathway

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism. Inhibitors of this pathway are of great interest in oncology.

Caption: Potential inhibition of the HIF-1α signaling pathway.

TLR4 Signaling Pathway

Toll-like Receptor 4 is a key component of the innate immune system. Upon activation by ligands, it triggers a signaling cascade leading to the production of inflammatory cytokines. Quinazolinone derivatives have been shown to act as TLR4 ligands.

Caption: Modulation of the TLR4 signaling pathway.

Navigating the Solubility Landscape of 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-7-chloroquinazolin-4-ol, a quinazolinone derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource for understanding and experimentally determining the solubility of this compound.

While specific quantitative solubility data for this compound is not extensively published, this guide furnishes detailed experimental protocols derived from studies on structurally related quinazolinone compounds. Furthermore, it explores the broader context of quinazolinone derivatives' mechanism of action by visualizing a key signaling pathway they are known to modulate.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of common laboratory solvents remains limited. However, based on the general behavior of quinazolinone derivatives, a qualitative assessment suggests variable solubility depending on the polarity of the solvent. For research and formulation purposes, experimental determination is paramount. The following table provides a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., Gravimetric |

| Ethanol | 25 | Data not available | Data not available | e.g., UV-Vis Spectroscopy |

| Methanol | 25 | Data not available | Data not available | e.g., UV-Vis Spectroscopy |

| Acetone | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | e.g., Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | e.g., Gravimetric |

| Water | 25 | Data not available | Data not available | e.g., UV-Vis Spectroscopy |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., UV-Vis Spectroscopy |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound, adapted from established protocols for similar quinazolinone derivatives.[1]

Gravimetric Method for Organic Solvents

This method is suitable for determining solubility in volatile organic solvents where the solute is non-volatile.[1]

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, THF, Ethyl Acetate)[1]

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight seals

-

Vortex mixer

-

Centrifuge

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and compound.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to pellet the excess, undissolved solid.

-

Carefully transfer a known volume of the supernatant to a pre-weighed sample pan or vial.

-

Record the mass of the supernatant.

-

Evaporate the solvent from the supernatant in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.[1]

-

The final mass of the residue represents the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in mg/mL or other desired units.

Shake-Flask Method with UV-Vis Spectroscopy for Aqueous Solutions

This widely accepted method is ideal for determining the solubility of compounds in aqueous buffers.

Materials:

-

This compound

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Thermostatically controlled shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.

-

Create a calibration curve by preparing a series of dilutions of the stock solution in the aqueous buffer and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

-

Place the flask in a thermostatically controlled shaker at the desired temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.

-

After shaking, allow the suspension to settle.

-

Filter the supernatant through a 0.22 µm syringe filter or centrifuge to remove undissolved particles.

-

Dilute the clear filtrate with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of the compound in the diluted filtrate and back-calculate the concentration in the original saturated solution to determine the solubility.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for Gravimetric Solubility Determination.

Many quinazolinone derivatives are investigated for their potential as anti-cancer agents, often by targeting receptor tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[2][3][4][5] Inhibition of this pathway can lead to reduced cell proliferation and induction of apoptosis.

Caption: Inhibition of EGFR Signaling by a Quinazolinone.

Conclusion

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to support research and development activities.

Core Physical and Chemical Characteristics

This compound is a solid heterocyclic compound.[1][2] The presence of bromine and chlorine substituents on the quinazoline core, along with a hydroxyl group, imparts specific properties that are crucial for its chemical reactivity and potential biological activity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂O | [1][2] |

| Molecular Weight | 259.49 g/mol | [1][2][4] |

| CAS Number | 17518-95-5 | [1][2][4] |

| Appearance | Solid | [1][5] |

| Purity | ≥95% | [1][2] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Spectral Data Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available at this time. Researchers are advised to acquire these spectra on their own samples for definitive structural confirmation. For reference, spectral data of structurally related compounds are available and can provide an indication of expected peak positions and fragmentation patterns.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, the synthesis of structurally similar compounds, such as the isomeric 7-bromo-6-chloro-4(3H)-quinazolinone, has been described.[6] A plausible synthetic route for this compound could be adapted from established methods for quinazolinone synthesis.

One potential synthetic approach is the reaction of 2-amino-5-bromo-4-chlorobenzoic acid with formamide or a derivative, a common method for constructing the quinazolinone ring system.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone from a substituted anthranilic acid, which could be adapted for this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[7] Several studies have highlighted the potential of substituted quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9][10]

EGFR Inhibition and Downstream Signaling

The inhibition of EGFR by small molecules typically occurs at the intracellular tyrosine kinase domain, competing with ATP binding. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[11][12][13]

While direct evidence for the interaction of this compound with EGFR is not yet published, its structural similarity to known EGFR inhibitors suggests it may act through a similar mechanism. The following diagram illustrates the conceptual signaling pathway that could be inhibited by this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1 | Benchchem [benchchem.com]

- 4. 17518-95-5|this compound|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

Potential Therapeutic Targets of 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. This technical guide focuses on 6-Bromo-7-chloroquinazolin-4-ol , a halogenated quinazolinone with significant potential as a building block for targeted therapies. While direct biological activity data for this specific compound is limited in publicly accessible literature, its documented role as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the KRAS G12C mutant and PI3K, underscores its importance. This document consolidates the available information on this compound, including its synthesis, its utility in developing targeted inhibitors, and the broader therapeutic landscape of the quinazoline class of molecules. We will explore the potential therapeutic targets based on the application of this core structure in advanced drug discovery programs.

Introduction: The Quinazoline Core in Drug Discovery